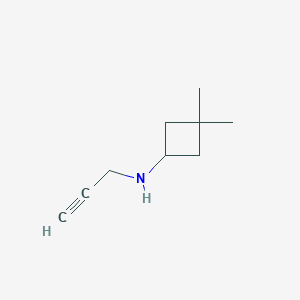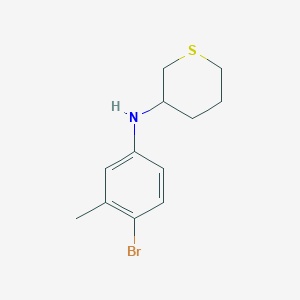
N-(4-bromo-3-methylphenyl)thian-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)thian-3-amine is an organic compound with the molecular formula C₁₂H₁₆BrNS. It is characterized by the presence of a bromine atom, a methyl group, and a thian-3-amine moiety attached to a phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)thian-3-amine typically involves the reaction of 4-bromo-3-methylaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-3-methylphenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thian-3-amine derivatives.
Substitution: Hydroxyl or amino-substituted thian-3-amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)thian-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromo-4-methylphenyl)thian-3-amine
- N-(4-bromo-3-methylphenyl)thiolan-3-amine
Uniqueness
N-(4-bromo-3-methylphenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H16BrNS |
|---|---|
Molekulargewicht |
286.23 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-7-10(4-5-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
NOQJBAZSHPEYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2CCCSC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


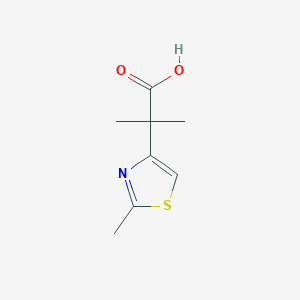
![2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one](/img/structure/B13300357.png)

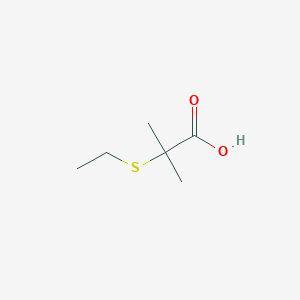
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13300376.png)
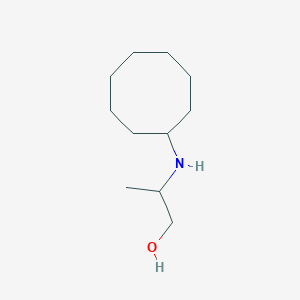

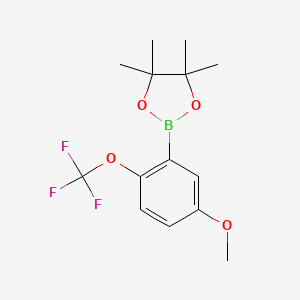
![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)
amine](/img/structure/B13300409.png)
![2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol](/img/structure/B13300411.png)


